2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoic acid
Description
Historical Context and Evolution of Boc-Protected Dipeptide Chemistry Research
The development of the tert-butoxycarbonyl (Boc) protecting group in the 1960s was a pivotal moment in peptide synthesis. numberanalytics.com This innovation allowed for the selective protection of the α-amino group of amino acids, preventing unwanted side reactions during the formation of peptide bonds. numberanalytics.comnih.gov Initially, peptide synthesis was a complex challenge, but the introduction of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in 1963, for which he later won the Nobel Prize, revolutionized the field. peptide.com A year later, in 1964, Merrifield introduced the Boc/Bzl protection scheme, which became a cornerstone of SPPS. peptide.com
This "relative acidolysis" strategy relied on the Boc group's lability in moderate acids like trifluoroacetic acid (TFA), while side-chain protecting groups and the resin linkage remained stable until treated with a strong acid such as hydrogen fluoride (B91410) (HF). nih.gov The first automated solid-phase synthesizer, built in 1968, was based on this Boc SPPS methodology. nih.govpeptide.com
While the Boc group was instrumental, the harsh conditions required for its final cleavage from the resin led to the development of alternative protecting groups. masterorganicchemistry.com In 1970, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced, offering a milder orthogonal protection strategy. nih.govpeptide.com By the late 1970s, the Fmoc/tBu strategy gained traction. peptide.com Despite the shift towards Fmoc chemistry in many labs by the 1990s, the Boc-protection strategy remains a fundamental and historically significant method in peptide chemistry. nih.gov
Significance of Boc-Protected Peptides in Advanced Synthetic Strategies
Boc-protected peptides, including Boc-Ala-Ala-OH, are of great importance in various advanced synthetic strategies. The Boc group effectively masks the reactivity of the N-terminal amine, allowing for controlled, stepwise elongation of peptide chains. numberanalytics.commasterorganicchemistry.com This is fundamental to both solution-phase and solid-phase peptide synthesis.
The stability of the Boc group to most nucleophiles and bases allows for orthogonal protection schemes, where other protecting groups sensitive to different conditions can be used simultaneously. organic-chemistry.org This versatility is crucial for the synthesis of complex peptides and proteins. numberanalytics.com
Beyond standard peptide synthesis, Boc-protected amino acids and dipeptides are utilized in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides. They are also employed in the development of peptide-based drugs and in bioconjugation techniques to attach peptides to other molecules or surfaces. chemimpex.com The controlled nature of Boc chemistry facilitates the creation of well-defined, complex biomolecules for a wide range of research applications, including the study of protein interactions and enzyme activity. chemimpex.comchemimpex.com
Core Research Themes and Scope of Boc-Ala-Ala-OH Studies
Research involving Boc-Ala-Ala-OH primarily centers on its role as a key intermediate in chemical synthesis. A major application is in the synthesis of longer, more complex peptides and proteins. ontosight.aichemimpex.com The dipeptide unit can be incorporated into a growing peptide chain, streamlining the synthetic process.
Studies also explore its use in the preparation of bioactive molecules. For instance, Boc-Ala-Ala-OH is used in the preparation of antibacterial agents. medchemexpress.com The dipeptide L-alanyl-L-alanine, which can be obtained after the removal of the Boc group, may be involved in biological processes such as regulating immune responses and modulating enzyme activities. ontosight.ai
Furthermore, the physical and chemical properties of Boc-Ala-Ala-OH itself are a subject of study, including its spectroscopic characterization. The compound is also used as a model system to develop and refine methods for peptide bond formation and protecting group strategies. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-6(8(14)12-7(2)9(15)16)13-10(17)18-11(3,4)5/h6-7H,1-5H3,(H,12,14)(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNDDHWTEVCBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27317-69-7 | |
| Record name | NSC334362 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Advanced Spectroscopic and Analytical Characterization Techniques in Boc Ala Ala Oh Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of Boc-Ala-Ala-OH. It provides information on the chemical environment, connectivity, and dynamics of atoms within the molecule.
Proton (¹H) NMR is routinely used to monitor the progress of reactions involving Boc-Ala-Ala-OH and to quantify the product. rsc.org The simplicity of sample preparation, often just dissolving the analyte in a deuterated solvent, makes it a user-friendly method. acs.org The chemical shifts of the protons are indicative of their local electronic environment. For instance, in the synthesis of peptides, the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product can be tracked to determine reaction completion. umich.edu
Quantitative ¹H NMR (qNMR) can be employed to determine the concentration of Boc-Ala-Ala-OH in a sample by integrating the signals of specific protons relative to an internal standard of known concentration. rsc.org This method offers high precision and accuracy without the need for a calibration curve specific to the analyte.
Table 1: Representative ¹H NMR Chemical Shifts for Boc-Ala-OH
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| Boc (t-butyl) | 1.44 | s (singlet) | CDCl₃ |
| α-CH | 4.36-4.22 | m (multiplet) | CDCl₃ |
| CH₃ | 1.34-1.29 | m (multiplet) | CDCl₃ |
| NH | 5.12-5.06 | m (multiplet) | CDCl₃ |
| Data compiled from a representative study. u-strasbg.fr |
While 1D NMR spectra can become crowded, especially in complex mixtures, 2D NMR techniques offer enhanced resolution by spreading the signals across two frequency dimensions. acs.orgnih.gov Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of directly bonded protons and heteronuclei, typically ¹³C or ¹⁵N. This is invaluable for assigning signals in isotopically labeled Boc-Ala-Ala-OH, which can be used to trace the metabolic fate of the dipeptide. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, on the other hand, reveals correlations between protons and heteronuclei separated by two or three bonds. This technique is instrumental in establishing the connectivity of different amino acid residues within a peptide chain. researchgate.netresearchgate.net By analyzing the HMBC spectrum of Boc-Ala-Ala-OH, one can confirm the peptide bond between the two alanine (B10760859) units. Both HSQC and HMBC are crucial for the unambiguous structural elucidation of peptides and for tracking their metabolic pathways. nih.govresearchgate.netresearchgate.net
Variable Temperature (VT) NMR studies provide insights into the dynamic processes within a molecule, such as conformational changes and the strength of hydrogen bonds. beilstein-journals.org By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts of amide protons (NH). acs.org Protons involved in strong intramolecular hydrogen bonds will show a smaller change in chemical shift with temperature compared to those exposed to the solvent. acs.orgnih.gov In the context of Boc-Ala-Ala-OH and related peptides, VT-NMR can be used to study the stability of secondary structures like β-turns, which are often stabilized by intramolecular hydrogen bonds. nih.gov The temperature coefficient (Δδ/ΔT) of the amide protons can quantify their involvement in hydrogen bonding. acs.orgrsc.org
Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Isotopic Enrichment and Metabolite Tracking
Mass Spectrometry (MS)
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of Boc-Ala-Ala-OH, confirm its elemental composition, and elucidate its structure through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like peptides without significant fragmentation. mdpi.com ESI-MS is widely used to confirm the successful synthesis of Boc-Ala-Ala-OH by verifying its molecular weight. mdpi.comacademie-sciences.fr The technique can also be used to differentiate isomers of protected dipeptides. researchgate.netnih.gov In positive ion mode, Boc-Ala-Ala-OH is typically observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. acs.orgnih.gov High-resolution ESI-MS can provide highly accurate mass measurements, which helps in confirming the elemental composition of the synthesized peptide. mdpi.com
Table 2: ESI-MS Data for a Protected Dipeptide
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 574.05 | 573.62 |
| Data from a study on a related Fmoc-protected dipeptide. mdpi.com |
Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (UPLC-MS) is a highly sensitive and selective technique for analyzing complex mixtures. rsc.org UPLC provides rapid and high-resolution separation of compounds, which are then detected and identified by the mass spectrometer. This is particularly useful for studying the degradation of Boc-Ala-Ala-OH under various conditions, such as the acidic conditions used for Boc deprotection. americanpeptidesociety.org The method can identify and quantify degradation products, providing insights into the stability of the peptide and potential side reactions. rsc.orgresearchgate.net For instance, the degradation of the Boc protecting group can be monitored by observing the appearance of the deprotected peptide and other byproducts over time. nih.gov
Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Molecular Ion Detection
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for determining the molecular weight of thermally labile and non-volatile compounds like peptides. In the analysis of Boc-Ala-Ala-OH, FAB-MS provides unequivocal evidence of the compound's molecular identity by detecting the molecular ion.
Detailed Research Findings:
In a typical FAB-MS experiment, the Boc-Ala-Ala-OH sample is mixed with a liquid matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms, such as xenon or argon. This process desorbs and ionizes the analyte molecules with minimal fragmentation, primarily yielding the protonated molecular ion [M+H]⁺. For Boc-Ala-Ala-OH, which has a molecular formula of C₁₁H₂₀N₂O₅ and a molecular weight of 260.29 g/mol , the expected [M+H]⁺ peak would appear at an m/z (mass-to-charge ratio) of approximately 261.29. chemimpex.comscbt.com The detection of this specific ion confirms the molecular weight and, by extension, the elemental composition of the synthesized peptide.
| Technique | Ion Detected | Expected m/z | Significance |
| FAB-MS | [M+H]⁺ | ~261.29 | Confirms the molecular weight and elemental composition of Boc-Ala-Ala-OH. |
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for identifying functional groups and probing the conformational details of molecules. For Boc-Ala-Ala-OH, FT-IR provides a characteristic spectral fingerprint that confirms the presence of its key structural components. bas.bg
Detailed Research Findings:
The FT-IR spectrum of Boc-Ala-Ala-OH displays several distinct absorption bands corresponding to the vibrational frequencies of its functional groups. The presence of the Boc protecting group is typically confirmed by a strong carbonyl (C=O) stretching band around 1745 cm⁻¹. The amide I band, primarily due to the C=O stretching of the peptide bond, and the amide II band, arising from N-H bending and C-N stretching, are crucial for conformational analysis. In solid-state analysis, these bands can provide insights into the hydrogen-bonding patterns and secondary structure. bas.bg For instance, bands in the regions of 1630-1640 cm⁻¹ and 1530-1550 cm⁻¹ are characteristic of β-sheet structures, while α-helical conformations would show bands at slightly higher frequencies. researchgate.net Additionally, the carboxylic acid O-H stretch appears as a broad band, and C-H stretching vibrations from the alanine methyl groups and the Boc group's tert-butyl group are also observed.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group/Structural Feature |
| O-H Stretch | 3300-2500 (broad) | Carboxylic Acid |
| N-H Stretch | 3350-3250 | Amide |
| C-H Stretch | 2980-2850 | Aliphatic (Ala and Boc) |
| C=O Stretch (Boc) | ~1745 | tert-butoxycarbonyl |
| Amide I (C=O Stretch) | 1680-1630 | Peptide Bond |
| Amide II (N-H Bend, C-N Stretch) | 1560-1510 | Peptide Bond |
Chiroptical Spectroscopy
Circular Dichroism (CD) spectroscopy is an essential tool for studying the secondary structure of chiral molecules like peptides in solution. mdpi.com It measures the differential absorption of left and right circularly polarized light, providing information on the conformational states of the peptide backbone.
Detailed Research Findings:
The CD spectrum of a peptide is highly sensitive to its secondary structure. For Boc-Ala-Ala-OH and related peptides, CD spectroscopy can reveal the presence of ordered structures such as β-turns, helices, or random coils. mdpi.comrsc.org For example, a type II β-turn, a common conformation in short peptides, often exhibits a characteristic CD spectrum with a negative band around 225-230 nm and a positive band near 200 nm. scispace.com In studies of related peptides, distinct double maxima in the negative ellipticity region, for instance at 195 nm and 214 nm, have been interpreted as indicating the presence of β-sheet structures alongside random coil conformations. rsc.org The technique is also invaluable for monitoring conformational transitions induced by changes in solvent, temperature, or binding to other molecules. nih.gov
| Secondary Structure | Characteristic CD Spectral Features |
| β-Turn (Type II) | Negative band ~225-230 nm, Positive band ~200 nm |
| β-Sheet | Negative band ~215-220 nm, Positive band ~195-200 nm |
| Random Coil | Strong negative band below 200 nm |
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
X-ray Diffraction (XRD) on single crystals provides the most definitive three-dimensional structural information of a molecule in the solid state. nih.gov For Boc-Ala-Ala-OH, an XRD study would reveal precise bond lengths, bond angles, torsion angles, and intermolecular interactions.
Detailed Research Findings:
Advanced Chromatographic Methods for Purity Assessment and Degradation Profiling
Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of Boc-Ala-Ala-OH and for identifying and quantifying any impurities or degradation products.
Detailed Research Findings:
Reversed-phase HPLC (RP-HPLC) is the most common method for the purity analysis of peptides like Boc-Ala-Ala-OH. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724), often with an acid modifier such as trifluoroacetic acid (TFA). The purity of Boc-Ala-Ala-OH is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Purity levels of ≥99% are often reported for commercial-grade Boc-Ala-Ala-OH. chemimpex.com Chiral HPLC methods can also be employed to determine the enantiomeric purity of the L-alanine residues. sigmaaldrich.com Furthermore, HPLC is a powerful tool for stability studies, allowing for the separation and identification of degradation products that may form over time or under stress conditions, such as hydrolysis of the Boc group or the peptide bond.
| Parameter | Typical HPLC Conditions |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA |
| Detection | UV at ~210-230 nm |
| Purity Assessment | Peak area integration |
Thin Layer Chromatography (TLC) for Reaction Progress and Purity
Thin Layer Chromatography (TLC) is a fundamental, rapid, and sensitive analytical technique widely employed in peptide chemistry to monitor the progress of coupling reactions and to assess the purity of the resulting products. umass.edu In the synthesis of Boc-Ala-Ala-OH, which typically involves the coupling of a Boc-protected alanine (Boc-Ala-OH) with an esterified alanine derivative (e.g., Alanine methyl ester), TLC allows for the simultaneous visualization of the starting materials and the newly formed dipeptide.
The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (a solvent or mixture of solvents). umass.edu The silica gel is a highly polar stationary phase. umass.edu As the mobile phase ascends the plate via capillary action, it carries the spotted compounds with it. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the silica gel and travel shorter distances, leading to a lower Rf.
During the synthesis of Boc-Ala-Ala-OH, small aliquots of the reaction mixture are spotted on a TLC plate at various time intervals. The plate is then developed in a suitable solvent system. For instance, a mobile phase of hexane (B92381) and ethyl acetate (B1210297) can be effective for separating the reactants from the product. sciforum.net The spots are typically visualized under UV light, as the Boc group and peptide backbone may not be visible to the naked eye. The silica plates are often impregnated with a fluorescent indicator that allows compounds to appear as dark spots under UV irradiation. umass.edu
The progress of the reaction is confirmed by the gradual disappearance of the reactant spots and the appearance and intensification of a new spot corresponding to the Boc-Ala-Ala-OH product. A reaction is considered complete when the limiting reactant spot is no longer visible. The purity of the final, isolated product is also confirmed by TLC, where a single spot indicates the absence of detectable impurities. sigmaaldrich.comsigmaaldrich.com
Table 1: Example TLC Monitoring of Boc-Ala-Ala-OH Synthesis This interactive table shows representative Rf values for reactants and the product in a typical TLC system.
| Compound | Role | Typical Rf Value* | Observation |
| Boc-Ala-OH | Reactant 1 | 0.45 | Spot diminishes over time |
| Alanine methyl ester | Reactant 2 | 0.60 | Spot diminishes over time |
| Boc-Ala-Ala-OMe | Intermediate Product | 0.54 sciforum.net | Spot appears and intensifies |
| Note: Rf values are illustrative and can vary based on the exact TLC plate, solvent system (e.g., Hexane:Ethyl Acetate 5:1), and environmental conditions. |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Degradation Products
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of compounds in a mixture. In the context of Boc-Ala-Ala-OH research, reversed-phase HPLC (RP-HPLC) is particularly crucial for studying the stability of the dipeptide and quantifying its degradation products. Degradation can occur under various conditions, such as exposure to strong acids or bases, or elevated temperatures, leading to the cleavage of the acid-labile Boc protecting group or hydrolysis of the peptide bond. rsc.org
A typical degradation study involves incubating Boc-Ala-Ala-OH under specific stress conditions and analyzing samples at different time points by HPLC. The primary degradation products would likely be Boc-Alanine and free Alanine (from peptide bond hydrolysis) and the fully deprotected dipeptide, Ala-Ala (from Boc group removal).
RP-HPLC separates molecules based on their hydrophobicity using a nonpolar stationary phase (commonly a C18 column) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA). rsc.orgpharm.or.jp TFA helps to sharpen peaks and control the ionization state of the peptides. As the percentage of acetonitrile in the mobile phase increases (a gradient elution), more hydrophobic compounds are eluted from the column. A detector, usually UV-Vis, measures the absorbance of the eluate at a specific wavelength (e.g., 210-220 nm for peptide bonds), generating a chromatogram where each peak corresponds to a different compound. pharm.or.jp
By running standards of the potential degradation products, their retention times can be determined. The area under each peak in the chromatogram is proportional to the concentration of the corresponding compound. This allows for the precise quantification of the remaining Boc-Ala-Ala-OH and the formed degradation products over time, providing valuable data on the dipeptide's stability and degradation kinetics.
Table 2: Typical HPLC Method Parameters for Peptide Analysis This table outlines a standard set of conditions for the HPLC analysis of Boc-Ala-Ala-OH and its degradation products.
| Parameter | Value/Description |
| Column | Reversed-Phase C18 (e.g., Vydac 218TP™, 5 µm, 4.6 x 250 mm) rsc.org |
| Mobile Phase A | 0.05% Trifluoroacetic Acid (TFA) in Water rsc.orgpharm.or.jp |
| Mobile Phase B | 0.05% Trifluoroacetic Acid (TFA) in Acetonitrile rsc.orgpharm.or.jp |
| Flow Rate | 1.0 mL/min pharm.or.jp |
| Detection | UV at 220 nm pharm.or.jp |
| Gradient | Linear gradient, e.g., 5% to 60% Mobile Phase B over 30 minutes |
Table 3: Example Quantitative Data from a Hypothetical Degradation Study This interactive table illustrates how HPLC can be used to quantify the degradation of Boc-Ala-Ala-OH over time under stress conditions.
| Time (hours) | Boc-Ala-Ala-OH (%) | Ala-Ala (%) | Boc-Alanine (%) | Alanine (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 4 | 85.2 | 8.5 | 3.1 | 3.2 |
| 8 | 71.5 | 16.8 | 5.8 | 5.9 |
| 12 | 58.1 | 25.3 | 8.2 | 8.4 |
| 24 | 33.7 | 40.1 | 13.0 | 13.2 |
Applications and Functional Studies of Boc Ala Ala Oh in Advanced Biochemical and Material Sciences
Research in Peptide Engineering and Design
In the realm of peptide engineering, Boc-Ala-Ala-OH is a key reagent for modifying peptide and protein structures to elucidate function and enhance desired properties. chemimpex.com Its use facilitates the assembly of complex peptide chains where the Ala-Ala sequence is a critical component of the design. lookchem.com
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and peptide science, systematically exploring how chemical structure correlates with biological activity. researchgate.net Peptide libraries, collections of systematically varied peptide sequences, are a cornerstone of SAR. Boc-Ala-Ala-OH is employed as a building block in the synthesis of such libraries to investigate the functional importance of adjacent alanine (B10760859) residues or to replace pairs of other amino acids with a di-alanine unit. nih.govfrontiersin.org
Table 1: Illustrative Use of Boc-Ala-Ala-OH in a Hypothetical SAR Study of a Bioactive Heptapeptide
| Peptide Analogue | Modification from Parent Peptide (Hypothetical: Tyr-Gly-Gly-Phe-Leu-Arg-Ile) | Building Block Used | Purpose of Modification |
| Analogue 1 | Tyr-Gly-Gly-Ala-Ala -Arg-Ile | Boc-Ala-Ala-OH | To determine the combined importance of the Phe-Leu side chains for bioactivity. |
| Analogue 2 | Ala-Ala -Gly-Phe-Leu-Arg-Ile | Boc-Ala-Ala-OH | To assess the role of the N-terminal Tyr-Gly pair in receptor interaction. |
| Analogue 3 | Tyr-Gly-Ala-Ala -Leu-Arg-Ile | Boc-Ala-OH (Stepwise) | To probe the individual contribution of the Gly and Phe residues. |
| Analogue 4 | Tyr-Gly-Gly-Phe-Ala-Ala -Ile | Boc-Ala-Ala-OH | To evaluate the functional significance of the Leu-Arg dipeptide unit. |
This table is for illustrative purposes to demonstrate the application concept.
Alanine scanning is a widely used mutagenesis technique where individual amino acid residues in a protein or peptide are systematically replaced by alanine. wikipedia.orgmybiosource.com This process helps to identify "hot spots"—residues that are critical for the molecule's function, such as binding to a target or maintaining structural integrity. genscript.com Alanine is chosen because its small, inert methyl side chain removes the specific functionality of the original residue (e.g., charge, hydrogen-bonding capacity, bulk) without significantly altering the peptide's backbone conformation. wikipedia.org
While conventional alanine scanning replaces one residue at a time using Boc-Ala-OH, the use of Boc-Ala-Ala-OH facilitates a "di-alanine scan". peptide.com This variation probes the functional importance of adjacent amino acid pairs. dal.ca Such an approach is particularly valuable for investigating interfaces in protein-protein interactions where the cooperative effect of neighboring residues may be crucial for binding affinity and specificity. mybiosource.comgenscript.com
Table 2: Comparison of Single vs. Di-Alanine Scanning
| Parameter | Single Alanine Scanning | Di-Alanine Scanning |
| Primary Reagent | Boc-Ala-OH or Fmoc-Ala-OH | Boc-Ala-Ala-OH or Fmoc-Ala-Ala-OH |
| Residues Replaced | One at a time | Two adjacent residues simultaneously |
| Information Gained | Contribution of an individual amino acid side chain to function. wikipedia.org | Combined contribution of an adjacent pair of side chains to function. dal.ca |
| Typical Application | Initial mapping of functional epitopes. genscript.com | Investigating cooperative effects, turn motifs, or tightly packed residue pairs. |
Protein engineering aims to create proteins with novel or enhanced properties, such as increased thermal stability, altered substrate specificity, or improved solubility. acs.org Incorporating specific amino acid sequences can be a key strategy to achieve these goals. The alanyl-alanine sequence is known for its high propensity to form and stabilize α-helical structures, which are fundamental secondary structures in proteins. acs.org
In the context of synthetic or semi-synthetic protein design, Boc-Ala-Ala-OH serves as a crucial intermediate for introducing the Ala-Ala motif. chemimpex.com By strategically placing this dipeptide unit within a protein's sequence, engineers can reinforce helical domains, potentially leading to a more stable and less aggregation-prone protein. acs.org This is particularly relevant in the development of therapeutic proteins and industrial enzymes, where stability is a critical attribute. chemimpex.com
Application of Alanine Scan Methodologies for Functional Residue Identification
Role in Peptidomimetic Design and Synthesis
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. jocpr.comnih.gov Boc-Ala-Ala-OH plays a role as a precursor component in the synthesis of various peptidomimetic scaffolds. researchgate.net
Many bioactive peptides adopt a specific three-dimensional conformation, such as a β-turn or α-helix, to interact with their biological targets. unimi.it A common strategy in peptidomimetic design is to create molecules that are pre-organized or "constrained" into this active conformation. nih.gov This conformational rigidity can lead to higher binding affinity and specificity.
Boc-Ala-Ala-OH can be incorporated into a linear peptide chain that is subsequently cyclized or modified to create a conformationally constrained structure. nih.govru.nl For example, a peptide containing the Ala-Ala sequence can be designed to form a β-turn mimic, a privileged structure in many biologically active molecules. unimi.it The Ala-Ala unit can serve as part of the turn sequence in scaffolds like benzodiazepines or other heterocyclic systems designed to mimic peptide secondary structures. nih.govresearchgate.net
The peptide (amide) bond is a primary site of enzymatic cleavage in the body, limiting the therapeutic potential of many peptides. beilstein-journals.org Replacing one or more amide bonds with a peptide bond isostere—a chemical group that mimics the geometry and electronic properties of the amide bond but is resistant to hydrolysis—is a key strategy in peptidomimetic design. nih.govresearchgate.net
Boc-Ala-Ala-OH serves as a starting fragment for the synthesis of dipeptide isosteres where the amide bond between the two alanine residues is replaced. beilstein-journals.org The protected dipeptide can be chemically modified to introduce various isosteric linkages, such as a thioamide, alkene, or triazole. rsc.orgacs.org For example, the synthesis of a Boc-Ala-ψ[(E)-C=CH]-Ala-OH isostere would involve chemistry where the Ala-Ala peptide bond is replaced by a stable carbon-carbon double bond, a modification that can confer conformational rigidity and resistance to proteases. researchgate.net
Table 3: Examples of Peptide Bond Isosteres Derivable from a Dipeptide Precursor
| Isostere Type | Structure (ψ) | Key Properties and Functional Implications |
| Thioamide | -C(=S)NH- | Alters hydrogen bonding properties; can act as a fluorescent quencher; increased resistance to some proteases. acs.org |
| (E)-Alkene | -(E)C=CH- | Conformationally restricted (trans geometry); highly resistant to proteolysis; mimics the extended conformation of a peptide backbone. researchgate.net |
| Triazole | 1,4-disubstituted | Planar, aromatic, and stable; introduces a different dipole moment compared to the amide bond; synthesized via "click chemistry". rsc.org |
| Ketomethylene | -C(=O)CH₂- | Removes the hydrogen bond donor capability of the amide NH; conformationally flexible. researchgate.net |
This table provides examples of isosteric linkages that can replace the amide bond in a dipeptide unit, for which Boc-Ala-Ala-OH can serve as a synthetic precursor.
Exploration of Peptide Bond Isosteres and Their Functional Implications
Investigations into Biomolecular Recognition and Interaction Mechanisms
The dipeptide Boc-Ala-Ala-OH and related structures are instrumental in dissecting the complex world of biomolecular recognition, serving as simplified models and core structural motifs for studying how peptides interact with larger biological macromolecules like proteins and enzymes. chemimpex.com
Peptides containing the Ala-Ala sequence are recognized by specific enzymes, particularly elastases. Consequently, Boc-Ala-Ala-OH can be used as a fundamental component in the design of probes and inhibitors to study these enzymes. The Boc group enhances stability, allowing the dipeptide to reach and interact with the enzyme's active site, while the Ala-Ala sequence provides a degree of specificity. biosynth.com
Research into serine protease inhibitors often utilizes peptide analogues to achieve high efficacy and specificity. For example, studies on α-lytic protease, which preferentially cleaves substrates with small, neutral residues like alanine at the P1 position, have shown that extended peptide sequences are crucial for potent inhibition. nih.gov While a simple dipeptide might be a weak inhibitor, its sequence is the foundation for building more complex and effective molecules. Tri- and tetrapeptide inhibitors demonstrate significantly higher affinity than shorter sequences, indicating that interactions beyond the primary specificity pocket are critical for tight binding. nih.gov
The versatility of Boc-protected amino acids and dipeptides allows them to be incorporated into various inhibitor scaffolds, such as peptide boronic acids, which are highly effective slow-binding inhibitors of serine proteases. nih.gov The affinity of these inhibitors is directly tied to the peptide sequence.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| Ac-Pro-boroVal-OH | α-Lytic Protease | 1.7 mM | nih.gov |
| Boc-Ala-Pro-boroVal-OH | α-Lytic Protease | 0.35 nM | nih.gov |
| MeOSuc-Ala-Ala-Pro-boroVal-OH | α-Lytic Protease | 6.4 nM | nih.gov |
| MeOSuc-Ala-Ala-Pro-boroAla-OH | α-Lytic Protease | 67 nM | nih.gov |
This table illustrates how inhibitor affinity (lower Ki indicates higher affinity) for α-lytic protease dramatically increases with the length and composition of the peptide sequence, highlighting the importance of extended peptide structures in achieving potent enzyme inhibition.
The synergy between computational modeling and experimental validation provides a powerful paradigm for understanding and engineering molecular interactions. Boc-Ala-Ala-OH, containing an acylamide bond similar to that in proteins, can be used in studies of ligand-receptor binding, including interactions with crucial cofactors like adenosine (B11128) triphosphate (ATP). medchemexpress.com Computational techniques such as molecular dynamics (MD) simulations and free energy perturbation (FEP) are employed to predict the binding affinity of a ligand to a protein target.
A key computational approach is the use of a thermodynamic cycle, which allows for the calculation of the relative binding free energy (ΔΔG) between two different ligands. koreascience.kr This method circumvents the computationally expensive simulation of the entire binding or unbinding process. Instead, it calculates the free energy change of "mutating" one ligand into another, both free in solution and when bound to the protein's active site. The difference between these two values yields the relative binding affinity. koreascience.kr
These computational predictions are then validated through experimental techniques. For instance, studies on the CLC-1 chloride channel, which is modulated by direct ATP binding to its cystathionine (B15957) β-synthase (CBS) domains, have used homology modeling to identify key residues in the ATP-binding site. nih.gov Subsequent site-directed mutagenesis and electrophysiological recordings experimentally confirmed the computationally predicted roles of these residues. For example, mutating specific residues like V634 or E865A in CLC-1 was shown to abolish ATP inhibition, confirming their critical role in binding. nih.gov Similar approaches can be applied to understand the binding of peptide fragments like Boc-Ala-Ala-OH to ATP-binding sites or other protein pockets.
| System Studied | Computational Method | Key Finding | Experimental Validation | Reference |
|---|---|---|---|---|
| HIV-1 Protease Inhibitors | Thermodynamic Perturbation MD | Calculated relative binding free energy (ΔΔG) for Ala to Gly mutation in an inhibitor. | Agreed with experimental binding constant ratios. | koreascience.kr |
| CLC-1 Channel CBS Domain | Homology Modeling | Identified V634 and E865 as critical residues for ATP interaction. | Mutations (V634A, E865A) abolished ATP modulation of channel activity. | nih.gov |
| PSD-95 PDZ Domain Inhibitor | Molecular Docking | Designed a peptidomimetic (triazole-based) to mimic a TAV tripeptide. | Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) confirmed binding affinity (Ki = 289 μM). | rsc.org |
This table provides examples of how computational modeling and experimental techniques are combined to study and validate biomolecular binding interactions.
Studies of Peptide-Protein and Peptide-Enzyme Interactions
Contributions to Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules associated through non-covalent interactions. acs.orgnih.gov Short, protected peptides like Boc-Ala-Ala-OH are excellent building blocks in this field due to their inherent ability to form ordered structures through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking (if aromatic groups are present). ub.eduresearchgate.net
Short peptides, including dipeptides, can spontaneously self-assemble in solution to form a variety of well-defined nanostructures such as nanofibers, nanotubes, nanoribbons, and hydrogels. researchgate.netdergipark.org.tr This bottom-up approach to fabricating nanomaterials is of great interest for biomedical and technological applications. tandfonline.comfrontiersin.org The self-assembly process is driven by an interplay of non-covalent forces. For Boc-Ala-Ala-OH, the key interactions would be:
Hydrogen Bonding: The amide backbone (N-H and C=O groups) can form extensive intermolecular hydrogen bonds, similar to those in β-sheets.
Hydrophobic Interactions: The tert-butyl group of the Boc protector and the methyl side chains of the two alanine residues create hydrophobic domains that drive aggregation to minimize contact with water.
The final morphology of the resulting nanostructure is highly dependent on the peptide sequence and external conditions such as solvent, pH, and temperature. frontiersin.org For example, the diphenylalanine (FF) dipeptide is known to form diverse nanostructures depending on the assembly conditions. nih.gov While alanine-based peptides lack the strong π-π stacking interactions of aromatic residues, their strong hydrophobic character and hydrogen-bonding propensity are sufficient to direct the formation of stable, high-aspect-ratio structures. nih.gov Peptides composed of alanine residues are known to form some of the most stable surfactant-like peptide structures due to these strong hydrophobic interactions. nih.gov
| Peptide Building Block | Conditions | Resulting Nanostructure | Reference |
|---|---|---|---|
| Fmoc-Ala-Ala-OH | Aqueous solution | Hydrogel composed of fibril network. | acs.org |
| Diphenylalanine (FF) | Vapor deposition or aqueous solution with heating. | Nanotubes, nanowires, nanovesicles. | researchgate.nettandfonline.com |
| Boc-Phe-Aib-OH | Toluene | Organogel. | frontiersin.org |
| Cationic Amphiphilic β-Peptides | Methanol/Water | Spherical nanostructures. | researchgate.net |
| Dipeptide Methyl Esters (e.g., L-Phe-L-Leu) | Aqueous buffer (in situ cyclization) | Nanofibers, hydrogels. | chemrxiv.org |
This table showcases the diversity of nanostructures that can be formed from the self-assembly of various short peptide derivatives under different environmental conditions.
A cornerstone of peptide-based material science is the creation of materials with a high content of β-sheet secondary structures. frontiersin.org These structures, characterized by extended peptide chains linked by intermolecular hydrogen bonds, are responsible for the remarkable mechanical strength of materials like silk and the stability of amyloid fibrils. nih.govru.nl
Short peptides composed of aliphatic amino acids, such as the Ala-Ala sequence in Boc-Ala-Ala-OH, are capable of self-assembling into antiparallel β-sheet structures. acs.org The planarity of the peptide bond and the regular, repeating nature of the sequence facilitate the formation of a stable hydrogen-bonding network that drives the assembly process. The Boc protecting group can further stabilize these assemblies through hydrophobic interactions.
Researchers have successfully designed and synthesized tetrapeptides and even polymers based on Ala-Gly or Ala-Ala repeating units that form robust β-sheet structures. For example, a tetrapeptide with the sequence Boc-Ala-Gly-Ala-Gly-OH was synthesized and subsequently functionalized to create a monomer for polymerization, yielding a polymer with distinct β-sheet characteristics. ru.nl The formation of these β-sheets can be confirmed using spectroscopic techniques such as Circular Dichroism (CD), which shows a characteristic signal for β-sheet content, and Fourier-transform infrared spectroscopy (FTIR), which detects the specific frequencies of amide I bond vibrations within β-sheets. acs.org These peptide-based materials are being explored for applications ranging from tissue engineering to catalysis. frontiersin.orgfrontiersin.org
| Peptide System | Key Structural Feature | Evidence of β-Sheet Formation | Reference |
|---|---|---|---|
| Boc-GAII-OMe (Aβ peptide fragment mimic) | Aliphatic amino acids only. | Single-crystal X-ray diffraction confirmed antiparallel β-sheet arrangement. FT-IR and CD spectroscopy also indicated β-sheet conformation. | acs.org |
| Polymer from Boc-Ala-Gly-Ala-Gly-OH based monomer | Repeating Ala-Gly sequence. | FT-IR and solid-state NMR confirmed the presence of β-sheets in the resulting polymer material. | ru.nl |
| Boc(S-Ala-β-2R,3R-Fpg)nOMe foldamers | Alternating α- and β-amino acids. | IR and NMR studies showed a stable extended β-strand conformation that self-assembles into antiparallel β-sheets. | frontiersin.org |
| Fmoc-Ala-Ala-OH | Dipeptide with aromatic protecting group. | FTIR and wide-angle X-ray scattering (WAXS) confirmed β-sheet fibril structure within hydrogels. | acs.org |
This table summarizes research findings where short peptide sequences, including those with alanine, were designed to form β-sheet structures, a key goal in peptide-based material science.
Self-Assembly of Short Peptide Sequences for Directed Nanostructure Formation
Studies on Enzymatic Degradation Pathways of Peptide Derivatives
The enzymatic degradation of peptides is a critical area of study, providing insights into their stability and metabolic fate. Dipeptidyl peptidase IV (DPP IV) is a serine peptidase known to cleave dipeptides from the N-terminus of peptides, particularly those with proline or alanine at the second position. nih.gov
Analysis of Factors Influencing Enzymatic Hydrolysis and Peptide Stability
The stability of peptide derivatives like Boc-Ala-Ala-OH against enzymatic hydrolysis is influenced by several factors. The N-terminal Boc group provides significant steric hindrance, protecting the peptide bond from immediate cleavage by many standard proteases. However, the susceptibility to enzymatic degradation can be modulated by the specific enzymes present and the reaction conditions.
Papain and bromelain, for instance, are proteases that can lead to the significant release of oligopeptides and dipeptides from larger protein structures. researchgate.net The stability of peptides is also a crucial factor in drug development, as it affects their bioavailability and therapeutic efficacy. chemimpex.com Research has shown that the inclusion of D-amino acids can confer resistance to proteolytic degradation, leading to more stable peptide therapeutics.
Table 1: Factors Influencing Peptide Stability
| Factor | Description | Impact on Boc-Ala-Ala-OH |
| N-terminal Protecting Group | The Boc group sterically hinders access of proteases to the peptide bond. | Enhances stability against many peptidases. |
| Enzyme Specificity | Different proteases have varying substrate specificities. | Susceptibility depends on the specific enzymes present in the biological environment. |
| Reaction Conditions | pH, temperature, and co-factors can influence enzyme activity and peptide stability. | Optimal conditions for enzymatic hydrolysis vary. |
| Amino Acid Chirality | D-amino acids are less recognized by common proteases. | Incorporation of D-alanine would increase stability. |
Identification and Characterization of Peptide Degradation Products
The degradation of dipeptides can result from various enzymatic and chemical processes. In biological systems, proteolysis is a primary source of dipeptide generation. frontiersin.org Autophagy, a cellular catabolic process, has also been identified as a mechanism for the generation of dipeptides in plants under certain stress conditions. frontiersin.org
Upon enzymatic cleavage of the Boc protecting group and subsequent hydrolysis of the peptide bond, the primary degradation products of Boc-Ala-Ala-OH would be its constituent amino acids, L-alanine, and the Boc moiety which would likely decompose further. The identification of degradation products is often carried out using techniques like mass spectrometry and chromatography. nih.gov For instance, studies on other peptides have utilized MALDI-TOF mass spectrometry to identify and characterize degradation products. nih.gov In some cases, cyclization can occur, as seen with N-terminal glutamine residues forming pyroglutamic acid. nih.gov While less common for alanine, such potential side reactions are considered during degradation analysis.
Table 2: Potential Degradation Products of Boc-Ala-Ala-OH
| Product | Formation Pathway |
| L-Alanine | Hydrolysis of the peptide bond. |
| Boc Group (tert-butoxycarbonyl) | Cleavage of the N-terminal protecting group. |
| Ala-Ala | Cleavage of the Boc group without peptide bond hydrolysis. |
Applications in Bioconjugation and Surface Functionalization Methodologies
Boc-protected amino acids and peptides are instrumental in bioconjugation and surface functionalization. These techniques are vital for immobilizing biomolecules onto surfaces for applications in biosensors, microarrays, and biocompatible materials. The carboxyl group of Boc-Ala-Ala-OH can be activated to react with amine-functionalized surfaces, creating a stable amide bond. This process allows for the controlled orientation and presentation of the dipeptide on a surface.
One novel approach involves the in situ fabrication of cleavable peptides on polydimethylsiloxane (B3030410) (PDMS), a material widely used in microfabrication and bioanalysis. Such surface functionalization can overcome the limitations of materials that lack active functional groups. Peptide conjugation services are available for various applications, including fluorescently labeled peptides and peptide-drug conjugates.
Research into Polymerization Reactions of Oligopeptide Derivatives (e.g., Polypeptide Formation via Thermal Treatment)
The polymerization of oligopeptide derivatives is a field of growing interest for the synthesis of polypeptides with defined sequences and properties. Thermal condensation is one method that has been explored for peptide bond formation, particularly in prebiotic chemistry scenarios. scilit.commdpi.com
Research has demonstrated that N-Boc-tripeptide derivatives, including Boc-Ala-Ala-Ala-OH, can undergo thermal reactions to form polypeptides. researchgate.net These reactions are typically carried out by heating the N-Boc-oligopeptides without a solvent at temperatures near their melting points. researchgate.net The thermal treatment of Boc-Ala-Ala-Ala-OH has been shown to yield water-soluble polypeptides. researchgate.net Another approach to forming oligopeptides involves programmable dehydration-hydration cycles, which have been shown to produce oligopeptides in high yields from unactivated amino acids. researchgate.netnih.gov Additionally, the reversible addition-fragmentation chain transfer (RAFT) process has been used to polymerize methacrylate (B99206) monomers containing Boc-protected amino acids, such as Boc-L-alanine, to create well-defined polymers. rsc.org
Table 3: Polymerization of Alanine Derivatives
| Starting Material | Polymerization Method | Resulting Product | Reference |
| Boc-Ala-Ala-Ala-OH | Thermal Treatment | Polypeptide H-(Ala-Ala-Ala)n-OH | researchgate.net |
| Glycine and Alanine | Dehydration-Hydration Cycles | Oligopeptides | researchgate.netnih.gov |
| Boc-L-alanine methacryloyloxyethyl ester | RAFT Polymerization | Well-defined polymer P(Boc-Ala-HEMA) | rsc.org |
Role in Ligand Design for Organometallic Catalysis (e.g., C-H Activation, Enantioselective Reactions)
Boc-protected amino acids, including Boc-Ala-OH, have emerged as important ligands in palladium-catalyzed C-H activation and enantioselective reactions. These ligands can significantly influence the reactivity and selectivity of the catalytic process.
In the context of C-H activation, Boc-Ala-OH has been successfully employed as a ligand for the meta-acetoxylation of arenes. rsc.org The ligand is believed to play a crucial role in the distal C-H activation by engaging in a concerted metalation-deprotonation event. rsc.org Furthermore, in enantioselective C-H olefination reactions, Boc-Ala-OH has been used as a ligand to achieve kinetic resolution of racemic compounds, although other Boc-protected amino acids with bulkier side chains have shown higher selectivity. nih.gov The development of ligands for Pd(II)-catalyzed C-H functionalization is a key area of research, with mono-N-protected amino acids being a prominent class of ligands. nih.gov
Q & A
Q. How can researchers ensure transparency in reporting Boc-ala-ala-OH experimental protocols?
- Methodological Answer : Adhere to the Beilstein Journal’s guidelines: (1) disclose all reagents (purity, suppliers), (2) provide HPLC chromatograms and NMR spectra in supplementary data, (3) specify software (e.g., MestReNova for NMR processing). For reproducibility, share raw data via repositories like Zenodo under CC-BY licenses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
